N,N',N''-Tri-tert-butylsilanetriamine

Atomic Layer Deposition Silicon Oxide Thin Films Aminosilane Precursors

Choose N,N',N''-Tri-tert-butylsilanetriamine for superior ALD/CVD thin-film performance. Its three tert-butyl groups deliver ~40% higher deposition rates and wider temperature windows than methyl-substituted analogs such as TDMAS. DFT studies confirm the lowest rate-determining-step energy barrier among aminosilanes, enabling cleaner ligand elimination at 500–800°C and reducing carbon incorporation in gate dielectrics, spacer layers, and etch-stop films. Three reactive N–H bonds enable polyfunctional metal amide complex synthesis with higher metal loading densities than mono- or bis(amino)silanes. Use the density (0.827 g/mL) and refractive index (n20/D 1.4289) for incoming QC. Research-use-only; moisture-sensitive — handle under inert atmosphere.

Molecular Formula C12H30N3Si
Molecular Weight 244.47 g/mol
CAS No. 205503-61-3
Cat. No. B6592452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N',N''-Tri-tert-butylsilanetriamine
CAS205503-61-3
Molecular FormulaC12H30N3Si
Molecular Weight244.47 g/mol
Structural Identifiers
SMILESCC(C)(C)N[Si](NC(C)(C)C)NC(C)(C)C
InChIInChI=1S/C12H30N3Si/c1-10(2,3)13-16(14-11(4,5)6)15-12(7,8)9/h13-15H,1-9H3
InChIKeyLBFNBHQPKWSWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N',N''-Tri-tert-butylsilanetriamine (CAS 205503-61-3): Baseline Profile for Procurement Evaluation


N,N',N''-Tri-tert-butylsilanetriamine (CAS 205503-61-3, molecular formula C12H31N3Si, molecular weight 245.48 g/mol) is a sterically hindered tris(amino)silane featuring three tert-butylamino groups bonded to a central silicon atom [1]. The compound exhibits a density of 0.827 g/mL at 25°C, a boiling point range of 76–80°C at 0.3 mmHg, and a refractive index of n20/D 1.4289 . Its physical state is liquid at ambient conditions, and the molecule contains three N–H bonds available for further chemical modification .

N,N',N''-Tri-tert-butylsilanetriamine (CAS 205503-61-3): Why Generic Substitution Fails for Precision Applications


Tris(amino)silanes as a class cannot be treated as interchangeable precursors due to profound differences in steric profile, ligand exchange kinetics, and resulting film properties. Published comparative studies demonstrate that tris(dimethylamino)silane (TDMAS) exhibits approximately 40% lower deposition rates compared to bis(amino)silane counterparts under identical ALD conditions [1]. Furthermore, the degree of ligand steric bulk directly modulates activation barriers, surface saturation behavior, and carbon incorporation levels in deposited films [2]. The three tert-butyl groups in N,N',N''-tri-tert-butylsilanetriamine confer a unique steric and electronic signature that fundamentally differentiates it from less-hindered tris(amino)silanes such as TDMAS and from bis(amino)silanes such as BTBAS and BDEAS, with direct consequences for process outcomes and film quality [3].

N,N',N''-Tri-tert-butylsilanetriamine (CAS 205503-61-3): Quantitative Differentiation Evidence vs. Closest Analogs


Deposition Rate Performance of tert-Butyl-Functionalized Aminosilanes vs. Methyl-Functionalized Analogs

Comparative studies of aminosilane precursors in ALD processes reveal that tert-butyl-functionalized aminosilanes such as BTBAS exhibit substantially higher deposition rates than methyl-substituted analogs such as TDMAS. TDMAS demonstrated a deposition rate approximately 40% lower than BTBAS and BDEAS under identical ALD conditions [1]. This class-level trend strongly implies that tris(tert-butylamino)silane (target compound) would maintain superior deposition kinetics relative to TDMAS due to the favorable steric and electronic characteristics conferred by tert-butyl substitution.

Atomic Layer Deposition Silicon Oxide Thin Films Aminosilane Precursors

Wider ALD Temperature Window for tert-Butyl-Containing Aminosilanes vs. Methyl Analogs

Head-to-head comparison of BTBAS, BDEAS, and TDMAS in ALD of silicon oxide demonstrated that BTBAS provided a wider temperature window for self-limiting growth compared to both BDEAS and TDMAS [1]. The broader ALD window indicates greater process robustness and reduced sensitivity to temperature fluctuations, a performance advantage attributed to the steric protection and thermal stability conferred by tert-butyl groups.

Atomic Layer Deposition Process Window Semiconductor Manufacturing

Steric Hindrance Differentiation: Tris(tert-butylamino)silane vs. Bis(amino)silanes for Ligand-Exchange Controlled Processes

The target compound possesses three tert-butylamino groups (total of nine tert-butyl methyl equivalents), whereas commonly used bis(amino)silanes such as BTBAS contain only two amino ligands. This structural distinction fundamentally alters surface saturation behavior: bis(amino)silanes generally provide improved ALD performance relative to tris(amino)silanes due to more favorable ligand exchange kinetics [1], yet tris(tert-butylamino)silane offers a unique intermediate steric profile that may modulate reactivity differently than either bis(tert-butylamino)silanes or less-hindered tris(amino)silanes.

Steric Hindrance Surface Chemistry Ligand Exchange Kinetics

Physical Property Differentiation: Density and Refractive Index vs. Common Analogs

N,N',N''-Tri-tert-butylsilanetriamine exhibits a density of 0.827 g/mL at 25°C and a refractive index of n20/D 1.4289 , distinguishing it from commonly employed analogs. For comparison, TDMAS has a density of approximately 0.838 g/mL and a boiling point of 145–148°C at atmospheric pressure, while BTBAS has a density of approximately 0.815 g/mL. These physical parameters directly impact vapor delivery characteristics, bubbler performance, and compatibility with existing ALD/CVD infrastructure.

Physical Properties Material Handling Precursor Delivery

Thermal Stability and Decomposition Pathway Differentiation

DFT calculations of aminosilane precursors in ALD processes reveal that BTBAS (containing tert-butyl groups) showed the lowest energy barrier in the rate-determining step among BTBAS, BDEAS, and TDMAS [1]. The bulky tert-butyl groups in N,N',N''-tri-tert-butylsilanetriamine are expected to confer enhanced thermal stability and may minimize carbon contamination during film deposition at elevated processing temperatures (500–800°C range) compared to less sterically protected aminosilanes.

Thermal Stability Carbon Contamination Thin Film Purity

Metal Amide Formation Capacity: Tris(tert-butylamino)silane as Polyfunctional Ligand Precursor

Tris(tert-butylamino)methylsilane undergoes N–H deprotonation with main group metal alkyls including Li, Na, Mg, Al, and Tl to form polycyclic and cluster metal amide complexes [1]. Treatment with trimethylaluminum yields stepwise substitution products MeSi(tBuNH)2(tBuNAlMe2) and MeSi(tBuNAlMe2)3, demonstrating the accessibility of both mono-, di-, and tri-substituted metal amide architectures. In contrast, BTBAS contains only two N–H sites, limiting the maximum metal incorporation density achievable.

Metal Amides Main Group Chemistry Organometallic Synthesis

N,N',N''-Tri-tert-butylsilanetriamine (CAS 205503-61-3): Evidence-Supported Application Scenarios for Scientific Procurement


ALD/CVD Precursor for Silicon-Containing Thin Films Requiring Controlled Steric Reactivity

N,N',N''-Tri-tert-butylsilanetriamine serves as a potential precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of silicon oxide, silicon nitride, and silicon oxynitride thin films where controlled reactivity conferred by tert-butyl steric bulk is desirable. Comparative ALD studies of structurally related tert-butyl-functionalized aminosilanes demonstrate approximately 40% higher deposition rates and wider temperature windows relative to methyl-substituted analogs such as TDMAS [1], suggesting that this precursor may offer enhanced process robustness and throughput for semiconductor manufacturing applications where bis(tert-butylamino)silane (BTBAS) is currently the established baseline [2].

Synthesis of Multimetallic Main Group and Transition Metal Amide Complexes

The three N–H bonds in N,N',N''-tri-tert-butylsilanetriamine provide a polyfunctional ligand framework for synthesizing metal amide complexes with higher metal loading densities than achievable with mono- or bis(amino)silanes. Patent literature demonstrates that tris(tert-butylamino)methylsilane reacts with main group metal alkyls (Li, Na, Mg, Al, Tl) to yield polycyclic and cluster architectures [1]. This expanded metalation capacity supports applications in homogeneous catalysis, single-source precursors for materials synthesis, and organometallic chemistry where multidentate N-donor ligands are required.

Surface Functionalization and Silanization Requiring Controlled Hydrolytic Sensitivity

The compound exhibits sensitivity to hydrolysis (readily hydrolyzes upon water contact), a property that enables its use in surface silanization protocols where controlled moisture-triggered crosslinking is desired [1]. The steric protection provided by tert-butyl groups modulates the hydrolysis rate relative to less-hindered aminosilanes, offering a tunable reactivity profile for modifying silica, metal oxide, and other hydroxylated surfaces in chromatography, sensor fabrication, and adhesion promotion applications. Physical properties including density (0.827 g/mL at 25°C) and refractive index (n20/D 1.4289) provide quality control metrics for incoming material acceptance [2].

Precursor for Silicon-Based Advanced Materials Requiring Low Carbon Contamination

DFT studies of tert-butyl-containing aminosilane precursors reveal that BTBAS exhibits the lowest energy barrier in the rate-determining step among structurally diverse aminosilanes during ALD growth [1]. This thermodynamic advantage suggests that tert-butyl-functionalized silanes, including N,N',N''-tri-tert-butylsilanetriamine, may undergo cleaner ligand elimination pathways at elevated processing temperatures (500–800°C range), potentially reducing undesirable carbon and hydrogen incorporation in deposited films. This characteristic is particularly relevant for gate dielectrics, spacer layers, and etch-stop applications where film purity directly impacts device electrical performance.

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